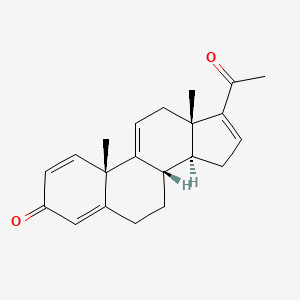

Pregna-1,4,9(11),16-tetraene-3,20-dione

Beschreibung

Significance of Pregnane (B1235032) Scaffolds in Synthetic Organic Chemistry and Chemical Biology

The pregnane scaffold, a 21-carbon steroid framework, is a cornerstone of endocrine function and a fertile ground for synthetic innovation. Natural pregnane derivatives, such as progesterone (B1679170), are vital hormones regulating numerous physiological processes. nih.gov In synthetic organic chemistry, the pregnane skeleton offers a versatile platform for the construction of novel therapeutic agents. nih.gov Its rigid, three-dimensional structure provides a defined orientation for functional groups, enabling precise interactions with biological targets.

Chemists and chemical biologists exploit the pregnane scaffold to develop new molecules with tailored properties. nih.gov By systematically modifying the core structure—introducing or altering functional groups, changing stereochemistry, or inserting heteroatoms—researchers can fine-tune the biological activity of the resulting compounds. This approach has led to the discovery of potent anti-inflammatory agents, anticancer drugs, and other valuable therapeutics. nih.gov The inherent biological relevance of the pregnane core makes it a privileged scaffold in drug discovery, continually inspiring the development of new synthetic methodologies and the exploration of its vast chemical space. researchgate.net

Historical Context of Steroidal Compound Synthesis and Modification in Academic Inquiry

The history of steroid synthesis is a compelling narrative of scientific advancement. Following the isolation and characterization of testosterone (B1683101) in 1935, the field of steroid chemistry burgeoned, with researchers striving to create synthetic derivatives with enhanced therapeutic properties. researchgate.net This era saw the development of anabolic-androgenic steroids (AAS) and other modified steroids, driven by the desire to separate anabolic effects from androgenic ones and to improve metabolic stability. researchgate.netelsevierpure.com

Academic research has been instrumental in this journey, pioneering new synthetic routes and uncovering fundamental structure-activity relationships. nih.gov The pursuit of novel steroidal compounds has not only yielded important medicines but has also pushed the boundaries of organic synthesis, leading to the discovery of new reagents and reaction mechanisms. The development of "designer drugs," which are structural or functional analogs of existing substances, further illustrates the ongoing efforts to create molecules with specific pharmacological profiles. wikipedia.org This historical backdrop sets the stage for understanding the importance of specific intermediates like Pregna-1,4,9(11),16-tetraene-3,20-dione in the continued evolution of steroid chemistry.

Overview of this compound as a Key Synthetic Intermediate in Research

This compound has emerged as a pivotal intermediate in the synthesis of advanced steroidal compounds. researchgate.net Its specific arrangement of double bonds provides reactive sites for a variety of chemical transformations, allowing for the introduction of diverse functionalities. For instance, its acetylated form, 21-(Acetyloxy)-pregna-1,4,9(11),16-tetraene-3,20-dione, is a known intermediate in the synthesis of delta-9,11 steroids, a class of modified glucocorticoids with anti-inflammatory properties. chemicalbook.com

This compound is also recognized as an impurity that can arise during the synthesis of corticosteroids like betamethasone (B1666872) and prednisolone (B192156). biosynth.com Its presence in these syntheses underscores its chemical relationship to these important drugs and highlights the need for well-controlled synthetic procedures. The structural characterization of this compound, including detailed crystallographic data, has provided a solid foundation for its use in the rational design of new synthetic pathways. researchgate.netugr.es

Rationale for Dedicated Academic Investigation into this compound

The dedicated academic investigation of this compound is driven by its potential to unlock new avenues in medicinal chemistry. As a versatile building block, it offers a starting point for the creation of novel steroidal agents with potentially unique biological activities. researchgate.net The study of its reactivity and the development of efficient methods for its transformation are key areas of research.

Furthermore, understanding the formation of this compound as a byproduct in industrial processes is crucial for optimizing the synthesis of existing drugs and ensuring their purity. biosynth.com By studying the fundamental chemistry of this intermediate, researchers can devise strategies to either favor its formation for use in new synthetic routes or to minimize its generation as an unwanted impurity. This dual focus of academic inquiry—both as a synthetic tool and as a subject of process optimization—solidifies the importance of this compound in the broader landscape of steroidal research.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound deconstructs the molecule into simpler, more readily available precursors. The primary disconnections would target the introduction of the characteristic unsaturations and the construction of the C-17 side chain.

The analysis logically begins by simplifying the A-ring, envisioning the Δ¹, Δ⁴, Δ⁹⁽¹¹⁾, and Δ¹⁶ double bonds as being introduced in the final stages of the synthesis. The most apparent disconnection is the C-17 side chain, which can be installed onto an androstane (B1237026) core. This leads back to a key intermediate such as 9α-hydroxyandrost-4-ene-3,17-dione. This precursor is attractive as it already contains the crucial C-9 oxygen functionality, which can be readily converted to the Δ⁹⁽¹¹⁾ double bond via dehydration.

Further disconnection of the androstane core itself would follow established steroid synthesis paradigms. This involves breaking down the tetracyclic system. A common strategy is the disconnection of the B-ring, leading to a CD-ring fragment and an A-ring fragment. nih.gov For instance, a Diels-Alder reaction is a powerful tool for constructing the B-ring and establishing the correct stereochemistry. Ultimately, this deconstruction leads back to simple, often acyclic, starting materials, which forms the basis for total synthesis approaches.

Total Synthesis Approaches to this compound

While semi-synthesis from natural steroids is more common commercially, the total synthesis of complex steroids like this compound represents a significant achievement in organic chemistry. These approaches offer flexibility and access to unnatural stereoisomers.

Enantioselective Synthetic Strategies for Pregnane Derivatives

Achieving the correct stereochemistry at multiple chiral centers is a primary challenge in steroid synthesis. Modern enantioselective strategies are crucial for producing the desired enantiomer without resorting to classical resolution. Key strategies applicable to the synthesis of the pregnane skeleton include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as specific carbohydrates or amino acids, to provide the initial stereochemical control.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. For example, asymmetric aldol (B89426) condensations or Michael additions can be used to construct the C-ring with high enantiomeric excess. libretexts.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool. For instance, proline-derived catalysts can facilitate enantioselective Robinson annulations to construct the A and B rings.

These strategies are fundamental in building the complex, stereochemically dense core of pregnane derivatives from simple, achiral precursors. researchgate.net

Convergent and Divergent Synthetic Pathways for Steroidal Tetraenes

The efficiency of a total synthesis can be significantly enhanced by adopting convergent or divergent approaches.

Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of structurally related compounds. wikipedia.org Starting from a core pregnane skeleton, different reagents and reaction conditions can be applied to introduce various patterns of unsaturation, leading to a range of steroidal tetraenes, including the target molecule. This is particularly useful for structure-activity relationship studies.

Semi-synthetic Derivations from Readily Available Steroidal Precursors

Semi-synthesis, starting from abundant natural steroids like phytosterols (B1254722), is the most economically viable method for the industrial production of this compound and its derivatives. researchgate.netdntb.gov.ua

Utilization of 9α-Hydroxyandrostenedione in this compound Synthesis

The key transformations in this multi-step synthesis are outlined below: researchgate.netnih.gov

| Step | Transformation | Key Reagents/Conditions | Purpose |

| 1 | Pregnane Side Chain Construction | Cyanohydrin Method | Elongation at C-17 to form the C-20 ketone and C-21 alcohol. |

| 2 | Dehydration | Acid catalyst (e.g., trifluoroacetic anhydride) | Elimination of the 9α-hydroxyl group to form the Δ⁹⁽¹¹⁾ double bond. |

| 3 | Δ¹⁶-Double Bond Formation | Epimerization, Stork's iodination, elimination | Introduction of unsaturation in the D-ring. |

| 4 | Dehydrogenation | Selenium Dioxide (SeO₂) | Introduction of the Δ¹ double bond in the A-ring to form the dienone system. |

Pregnane Side Chain Construction Methodologies (e.g., Cyanohydrin Method)

The construction of the C-17 pregnane side chain from a 17-keto steroid is a critical step. The cyanohydrin method is a classic and effective approach to achieve this two-carbon extension. researchgate.netnih.gov

The mechanism involves the nucleophilic addition of a cyanide ion to the C-17 carbonyl group. libretexts.orgchemistrysteps.com

Nucleophilic Attack: The cyanide anion (CN⁻), typically from KCN or NaCN in a basic medium, attacks the electrophilic carbon of the C-17 ketone. This opens the carbonyl double bond, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Protonation: The resulting alkoxide is protonated, often by HCN (which is in equilibrium with CN⁻ and a proton source), to yield the cyanohydrin. libretexts.orgyoutube.com

The cyanohydrin is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. For the synthesis of the pregnane side chain, the cyanohydrin is typically acetylated and then subjected to elimination and subsequent hydration or other transformations to generate the 20-keto-21-acetoxy side chain characteristic of many corticosteroids and their intermediates. researchgate.net This method is favored for its reliability and the synthetic utility of the cyanohydrin intermediate. libretexts.org

Synthetic Methodologies and Chemical Transformations of this compound

The synthesis of this compound, a key intermediate in the production of various corticosteroids, involves a series of complex chemical transformations. researchgate.netnih.gov Efficient and stereocontrolled methodologies are crucial for obtaining this tetraene with high purity and yield. This article explores various synthetic strategies, including dehydrogenation, stereochemical control, optimization, green chemistry approaches, and impurity management.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

117048-56-3 |

|---|---|

Molekularformel |

C21H24O2 |

Molekulargewicht |

308.4 g/mol |

IUPAC-Name |

(10S,13S)-17-acetyl-10,13-dimethyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H24O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8-10,12,16,18H,4-5,7,11H2,1-3H3/t16?,18?,20-,21+/m0/s1 |

InChI-Schlüssel |

DNUWMYUNKVSEGO-LNHIOMRXSA-N |

SMILES |

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C |

Isomerische SMILES |

CC(=O)C1=CCC2[C@@]1(CC=C3C2CCC4=CC(=O)C=C[C@@]43C)C |

Kanonische SMILES |

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C |

Synonyme |

1,4,9(11),16-Tetraenepregna-3,20-dione; |

Herkunft des Produkts |

United States |

Biosynthetic and Biotransformation Pathways of Pregnane Analogues

Enzymatic Transformations and Microbial Bioconversions of Steroidal Precursors

The microbiological transformation of sterols is a cornerstone of industrial steroid production, enabling the synthesis of valuable precursors for a wide range of pharmaceuticals. nih.gov Microorganisms possess a diverse arsenal (B13267) of enzymes that can carry out specific and efficient modifications of the steroid nucleus. nih.gov These enzymatic reactions, including dehydrogenation, hydroxylation, and side-chain cleavage, are often difficult to achieve through conventional chemical methods. nih.govdavidmoore.org.uk

The introduction of double bonds into the pregnane (B1235032) structure is a critical transformation catalyzed by microbial enzymes. nih.gov For instance, the Δ1-dehydrogenation of cortisone (B1669442) to prednisone (B1679067) is a well-established industrial process. researchfloor.org The formation of a tetra-unsaturated derivative like Pregna-1,4,9(11),16-tetraene-3,20-dione would necessitate a series of such dehydrogenation steps. While the specific microbial pathways leading to this exact compound are not extensively detailed in readily available literature, the general principles of microbial steroid transformation provide a clear framework. The creation of the Δ9,11 bond, for example, is a known modification in the synthesis of certain glucocorticoids. chemicalbook.comhsppharma.com

The process of microbial bioconversion involves incubating a steroid precursor with a selected microorganism. nih.gov Through metabolic engineering, the biocatalytic properties of these microbial producers can be enhanced to improve the yield of desired products and minimize the formation of byproducts. nih.govnih.gov This approach offers a greener and more selective alternative to traditional chemical synthesis. davidmoore.org.uk

Table 1: Examples of Microbial Steroid Transformations

| Precursor | Microbial Group | Type of Transformation | Resulting Structure |

| Cortisone | Rhodococcus | Δ1-dehydrogenation | Prednisone researchfloor.org |

| Hydrocortisone | Rhodococcus | Δ1-dehydrogenation | Prednisolone (B192156) researchfloor.org |

| Sterols | Mycobacterium | Side-chain degradation | Androstane (B1237026) derivatives nih.gov |

Bio-oxidative Degradation of Phytosterols (B1254722) to Pregnane Intermediates

Phytosterols, which are plant-derived sterols like β-sitosterol and campesterol, are abundant and cost-effective starting materials for the synthesis of steroid intermediates. nih.govnih.gov Microorganisms, particularly from the genus Mycobacterium, are capable of degrading the side chain of phytosterols to produce C19 and C22 steroidal intermediates, which can then be converted to pregnane derivatives. nih.govnih.gov

The degradation of the phytosterol side chain is a complex oxidative process. nih.gov It involves multiple enzymatic steps that ultimately cleave the side chain, leading to the formation of key intermediates like androsta-1,4-diene-3,17-dione (B159171) (ADD) and androst-4-ene-3,17-dione (AD). nih.gov These androstane derivatives can serve as precursors for the synthesis of pregnane compounds. The process is carefully controlled to prevent the degradation of the steroid nucleus itself. nih.gov

Recent research has focused on rerouting the metabolic pathways in these microorganisms to selectively enhance the production of desired intermediates. nih.gov For example, understanding the key enzymes involved in the C19 and C22 steroidal subpathways allows for the targeted manipulation of metabolic flux to increase the yield of specific pregnane precursors. nih.gov However, the oxidation of phytosterols can also lead to the formation of phytosterol oxidation products (POPs), which can be a concern in food products enriched with these compounds. nih.govnih.govresearchgate.netresearchgate.net

Table 2: Key Intermediates from Phytosterol Degradation

| Phytosterol Source | Microbial Species | Key Intermediates |

| Cholesterol, Plant Sterols | Mycobacterium sp. NRRL B-3683 | Androsta-1,4-diene-3,17-dione (ADD), Androst-4-ene-3,17-dione (AD) nih.gov |

| Phytosterols | Mycobacterium neoaurum NRRL B-3805 | Androst-1,4-diene-3,17-dione, 20-hydroxymethyl pregn-4-ene-3-one, 20-hydroxymethyl pregn-1,4-diene-3-one nih.gov |

Isolation and Characterization of Pregnane-related Metabolites from Non-human Biological Systems

Pregnane derivatives are not limited to microbial synthesis and are found in a diverse range of non-human biological systems, including marine organisms and plants. nih.govnih.govnih.govjournalijar.com These naturally occurring analogues often exhibit unique structural modifications and biological activities. nih.gov

Marine invertebrates, such as sponges, ascidians, and soft corals, are a rich source of novel bioactive compounds, including polyhydroxysteroids and steroidal glycosides. nih.govresearchgate.net For example, the marine tunicate Ecteinascidia turbinata produces ET-743, a compound that has shown antitumor activity. nih.gov Marine microorganisms, including bacteria and fungi, also produce a wide array of secondary metabolites with potential pharmaceutical applications. nih.govfrontiersin.org

In the plant kingdom, pregnane glycosides have been isolated from various species and investigated for their potential therapeutic properties. grafiati.com The structural elucidation of these complex natural products relies on advanced spectroscopic techniques to determine their precise chemical makeup. researchgate.net The study of these diverse pregnane-related metabolites from non-human sources provides valuable insights into novel biochemical pathways and offers a rich pipeline for the discovery of new bioactive molecules. nih.govnih.gov

Table 3: Examples of Pregnane-Related Metabolites from Natural Sources

| Source Organism | Class of Compound | Potential Bioactivity |

| Ecteinascidia turbinata (Marine Tunicate) | Ecteinascidin-743 | Antitumor nih.gov |

| Sarcococca hookeriana (Plant) | Pregnane-type steroidal alkaloids | Not specified taylorandfrancis.com |

| Epigynum cochinchinensis (Plant) | Pregnane glycosides | Immunosuppressive grafiati.com |

Structure Activity Relationship Sar Studies on Pregna 1,4,9 11 ,16 Tetraene 3,20 Dione and Its Analogues

Elucidation of Key Structural Motifs Governing Biological Interactions

The biological activity of pregnane (B1235032) derivatives is fundamentally governed by their ability to bind to and modulate the activity of specific nuclear receptors. These receptors, such as the GR and PXR, are ligand-dependent transcription factors that, upon activation, move from the cytoplasm to the nucleus. youtube.comyoutube.com In the nucleus, they form dimers and bind to specific DNA sequences known as hormone response elements (HREs), thereby regulating the transcription of target genes. youtube.comwikipedia.orgnih.gov

The core structure of Pregna-1,4,9(11),16-tetraene-3,20-dione, a C21 steroid, provides the essential framework for these interactions. acs.org Key motifs for biological activity include:

The Steroid Nucleus : The rigid tetracyclic phenanthrene (B1679779) structure is crucial for appropriate orientation within the ligand-binding domain (LBD) of the target receptor. uomustansiriyah.edu.iq

The 3-keto group : This group is a common feature in many biologically active steroids and is generally considered important for activity. uomustansiriyah.edu.iq

The C-17 Side Chain : The acetyl group at the C-17 position is a defining feature of the pregnane series and is critical for interaction with receptors like GR and PXR. nih.gov

These steroids act as molecular switches. The binding of a ligand like this compound to the LBD of a receptor such as GR or PXR induces a conformational change. nih.gov This change facilitates the recruitment of co-activator or co-repressor proteins, which ultimately leads to the up- or down-regulation of gene expression, translating the chemical signal into a biological response. frontiersin.orgmdpi.com PXR, in particular, is known as a xenobiotic sensor that regulates the metabolism of a wide array of foreign compounds by inducing enzymes like cytochrome P450 3A4 (CYP3A4). wikipedia.orgnih.gov

Impact of A-Ring Unsaturation and Functionalization on Pregnane Activity

The pattern of double bonds in the A-ring of the steroid nucleus significantly influences biological activity. The subject compound possesses a Δ¹,⁴-diene-3-one system.

The introduction of a double bond between C1 and C2 into the classic Δ⁴-en-3-one A-ring structure, creating the Δ¹,⁴-diene-3-one system, is a well-established strategy for enhancing glucocorticoid and anti-inflammatory activity while reducing mineralocorticoid (salt-retaining) effects. uomustansiriyah.edu.iqresearchgate.net This modification is a hallmark of potent synthetic corticosteroids like prednisolone (B192156). The planarity of the A-ring is thought to improve interaction with the glucocorticoid receptor. nih.gov Studies on compounds like pregna-1,4-diene-11β-ol-3,20-dione (ΔHOP) show that the 1,4-diene structure confers potent anti-inflammatory properties. researchgate.net

Furthermore, the A- and B-rings contribute significantly to the binding of steroidal compounds to enzymes like 17α-hydroxylase/C17,20-lyase. nih.gov For aromatase inhibitors, planarity in the A/B ring region is also considered a requirement for effective binding. nih.gov

| A-Ring Modification | Effect on Activity | Example Compound(s) | Reference(s) |

| Δ⁴-en-3-one | Baseline glucocorticoid/mineralocorticoid activity | Cortisol, Progesterone (B1679170) | uomustansiriyah.edu.iq |

| Δ¹,⁴-dien-3-one | Enhanced glucocorticoid activity, reduced mineralocorticoid activity | Prednisolone, ΔHOP | uomustansiriyah.edu.iqresearchgate.net |

| 3-deoxy | Can retain strong inhibitory activity (aromatase) | 3-deoxy steroidal olefin | nih.gov |

Significance of the Δ⁹⁽¹¹⁾ and Δ¹⁶ Double Bonds in Steroidal Skeletons

The additional unsaturation at the Δ⁹⁽¹¹⁾ and Δ¹⁶ positions in this compound introduces further complexity and specificity to its biological profile.

The Δ⁹⁽¹¹⁾ double bond is a critical structural feature. Research on glucocorticoid analogues has shown that this modification can lead to a dissociation of desired anti-inflammatory effects (transrepression) from undesirable metabolic side effects (transactivation). This suggests that analogues containing a Δ⁹⁽¹¹⁾ bond may offer a safer therapeutic profile by selectively modulating the pathways of the glucocorticoid receptor.

The Δ¹⁶ double bond also plays a significant role in modulating activity. Its presence is a key feature in some potent inhibitors of human testicular 17α-hydroxylase/C17,20-lyase, an important enzyme in androgen biosynthesis. nih.gov For instance, the combination of a Δ¹⁶ double bond with a 20-oxime group results in very potent inhibition of this enzyme complex. nih.gov This indicates that the rigidity and altered geometry conferred by the Δ¹⁶ unsaturation are important for recognition by certain enzyme active sites.

Role of D-Ring and Side Chain Substitutions in Molecular Recognition

The D-ring and the C-17 side chain are pivotal regions for molecular recognition and for determining the specific nature of the steroid's activity (e.g., agonist versus antagonist).

Modification of the cyclopentanone (B42830) D-ring can significantly impact inhibitory potency. For example, expanding the D-ring to a six-membered δ-lactone ring was found to decrease the inhibitory potency against aromatase, highlighting that the D-ring structure is critical for binding. nih.gov

The substituents at the C-17 position are crucial. The nature of the group at C-20, which is part of the C-17 side chain, heavily influences enzymatic inhibition. Studies on pregnene derivatives targeting 17α-hydroxylase/C17,20-lyase have shown that substituents with moderate to strong dipole properties, such as an oxime or a β-oriented alcohol, are potent inhibitors. nih.gov In contrast, hydrophobic substituents at C-20 lead to a loss of inhibitory activity. nih.gov

| D-Ring/Side Chain Modification | Observed Effect | Target | Reference(s) |

| D-ring expansion (δ-lactone) | Decreased inhibitory potency | Aromatase | nih.gov |

| C-20 oxime | Potent inhibition | 17α-hydroxylase/C17,20-lyase | nih.gov |

| C-20 β-ol | Potent inhibition | 17α-hydroxylase/C17,20-lyase | nih.gov |

| C-20 hydrophobic group | Loss of inhibitory activity | 17α-hydroxylase/C17,20-lyase | nih.gov |

Stereochemical Influences on Ligand-Target Binding and Cellular Effects

Stereochemistry is a critical determinant of a steroid's biological activity, influencing both its binding affinity for a receptor and its subsequent effect on cellular processes. nih.gov The three-dimensional arrangement of atoms dictates the molecule's fit within the highly specific ligand-binding pockets of receptors and enzymes.

A prominent example is the stereochemistry at the C-20 position of the side chain. For inhibitors of 17α-hydroxylase/C17,20-lyase, the isomeric configuration at C-20 is a significant factor in determining inhibitory potency. nih.gov Specifically, 20β-hydroxy derivatives were found to be 3- to 5-fold more potent than their 20α-hydroxy counterparts. nih.gov This demonstrates that a precise spatial orientation of the hydroxyl group is required for optimal interaction with the enzyme's active site.

Similarly, the stereochemistry of the A/B ring fusion (5α vs. 5β) is fundamental. For instance, 5α-stereochemistry is considered a requirement for some aromatase inhibitors. nih.gov The reduction of the Δ⁴ double bond can lead to either 5α or 5β isomers, which often have vastly different biological activities; for example, 5β-reduced steroids are being investigated as neuroactive compounds. nih.gov These stereochemical nuances underscore the high degree of structural specificity required for ligand-target interactions.

Comparative SAR Analysis with Related Pregnane Derivatives

The potential activity of this compound can be contextualized by comparing its structural features with those of well-characterized pregnane derivatives.

Comparison with Glucocorticoids:

Dexamethasone (B1670325) and Prednisolone are potent anti-inflammatory glucocorticoids. nih.gov Like the subject compound, prednisolone has a Δ¹,⁴-dien-3-one A-ring, which enhances its GR-mediated anti-inflammatory effects. uomustansiriyah.edu.iqresearchgate.net Dexamethasone further includes a 9α-fluoro group and a 16α-methyl group. The 9α-fluorination dramatically increases both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq this compound lacks these substitutions but possesses the unique Δ⁹⁽¹¹⁾ and Δ¹⁶ double bonds. The Δ⁹⁽¹¹⁾ feature, as noted, may offer a better safety profile by separating transactivation and transrepression activities of the GR.

Comparison with PXR Ligands:

The pregnane X receptor is activated by a diverse range of compounds, including endogenous pregnanes. frontiersin.orgnih.gov The basic pregnane skeleton with a 3,20-dione structure is a recognized scaffold for PXR activation. The extensive unsaturation in this compound would likely alter its fit within the large, flexible ligand-binding pocket of PXR compared to saturated pregnanes, potentially leading to a unique activation or antagonism profile.

Comparison with Enzyme Inhibitors:

Compared to inhibitors of 17α-hydroxylase/C17,20-lyase, this compound shares the Δ¹⁶ feature with potent inhibitors. nih.gov However, it has a 20-keto group rather than the more effective 20-oxime or 20β-ol groups found in the most powerful inhibitors of this class. nih.gov This suggests it may have some inhibitory activity, but it might not be as potent as specifically optimized analogues.

| Compound Name | A-Ring | B/C-Ring | D-Ring/Side Chain | Primary Activity |

| This compound | Δ¹,⁴-dien-3-one | Δ⁹⁽¹¹⁾ | Δ¹⁶, 20-keto | Potential GR/PXR modulator |

| Prednisolone | Δ¹,⁴-dien-3-one | Saturated | 17α,21-dihydroxy, 20-keto | Glucocorticoid (anti-inflammatory) |

| Dexamethasone | Δ¹,⁴-dien-3-one | 9α-fluoro | 16α-methyl, 17α,21-dihydroxy, 20-keto | Potent Glucocorticoid |

| Progesterone | Δ⁴-en-3-one | Saturated | 20-keto | Progestogen, GR ligand |

| Pregnenolone 20-oxime-16-ene | Δ⁵-en-3β-ol | Saturated | Δ¹⁶, 20-oxime | Potent 17α-hydroxylase inhibitor |

Molecular Mechanisms of Action and Biological Interactions of Pregna 1,4,9 11 ,16 Tetraene 3,20 Dione

Ligand-Receptor Binding Profiles with Steroid Hormone Receptors

Direct ligand-receptor binding data for Pregna-1,4,9(11),16-tetraene-3,20-dione with steroid hormone receptors are not extensively documented in publicly available research. However, the binding characteristics of structurally similar pregnane (B1235032) steroids can offer valuable inferences. For instance, a related compound, pregna-1,4-diene-11β-ol-3,20-dione (ΔHOP), demonstrates a reasonable affinity for the glucocorticoid receptor (GR) and is as effective as dexamethasone (B1670325) in dissociating the 90 kDa heat shock protein from the glucocorticoid receptor heterocomplex. nih.gov In contrast, ΔHOP exhibits a significantly lower relative binding affinity for the mineralocorticoid receptor (MR) compared to aldosterone. nih.gov

The binding affinity of steroids to their receptors is a critical determinant of their biological activity. This interaction is highly specific and depends on the three-dimensional structure of both the steroid and the receptor's ligand-binding domain. Steroids, being lipophilic, can diffuse across the cell membrane to interact with these intracellular receptors. duke.eduwikipedia.org

Table 1: Receptor Binding Characteristics of a Related Pregnane Steroid

| Compound | Receptor | Relative Binding Affinity | Reference |

| Pregna-1,4-diene-11β-ol-3,20-dione (ΔHOP) | Glucocorticoid Receptor (GR) | Reasonable affinity | nih.gov |

| Pregna-1,4-diene-11β-ol-3,20-dione (ΔHOP) | Mineralocorticoid Receptor (MR) | 70-fold lower than aldosterone | nih.gov |

This table presents data for a structural analogue to infer potential properties of this compound.

Modulation of Nuclear Receptor Translocation (e.g., Glucocorticoid Receptor (GR) Translocation)

Upon ligand binding, steroid receptors, including the glucocorticoid receptor (GR), undergo a conformational change, dissociate from chaperone proteins, and translocate from the cytoplasm to the nucleus. nih.gov This nuclear translocation is a pivotal step in the genomic signaling pathway of steroids, allowing the receptor-ligand complex to bind to specific DNA sequences known as hormone response elements, thereby modulating gene expression.

While direct studies on this compound's effect on GR translocation are not available, a derivative of a related compound, Vamorolone (a delta 9,11 steroid), has been shown to induce GR translocation in a manner comparable to prednisone (B1679067) and dexamethasone. medchemexpress.com This suggests that pregnane steroids with a similar core structure to this compound are capable of initiating this critical step in glucocorticoid signaling. The process of GR translocation can be visualized and quantified using techniques like high-content imaging with fluorescently tagged receptors. frontiersin.org

Investigation of NF-κB Pathway Inhibition by Pregnane Analogues

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. A major mechanism of the anti-inflammatory action of glucocorticoids is the inhibition of the NF-κB signaling pathway. This can occur through the GR-mediated induction of the inhibitor protein IκBα, which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.

Analogues of this compound have demonstrated potent inhibitory effects on the NF-κB pathway. For instance, 21-acetoxythis compound (B8063631) is a precursor to Vamorolone, which is a potent inhibitor of NF-κB. medchemexpress.comchemicalbook.com This suggests that compounds with the pregna-1,4,9(11),16-tetraene backbone have the potential to exert anti-inflammatory effects through the modulation of this key signaling cascade.

Studies on Cellular Signaling Pathway Modulation (e.g., Lipid Peroxidation Inhibition)

Some derivatives of this compound have been investigated for their ability to modulate cellular signaling pathways, particularly those involved in oxidative stress. Lipid peroxidation, a process of oxidative degradation of lipids, is a key event in cellular injury.

A 21-aminosteroid derivative of pregna-1,4,9(11)-triene-3,20-dione, U74500A, has been shown to possess in vivo antioxidant properties by inhibiting iron-induced lipid peroxidation in rat brain cortex. nih.gov This was evidenced by a significant reduction in lipid-soluble fluorescence and conjugated diene formation. nih.gov Furthermore, 21-acetoxythis compound is a key intermediate in the synthesis of delta 9,11 steroids, which are designed to protect against cell damage by inhibiting lipid peroxidation. medchemexpress.comchemicalbook.com

Table 2: Bioactivity of Pregnane Steroid Derivatives

| Compound/Derivative | Biological Activity | Model System | Reference |

| 21-aminosteroid U74500A | Inhibition of lipid peroxidation | In vivo (rat brain cortex) | nih.gov |

| Delta 9,11 steroids (derived from 21-acetoxythis compound) | Protection against cell damage (lipid peroxidation) | Not specified | medchemexpress.comchemicalbook.com |

This table highlights the activities of derivatives to suggest potential actions of the parent compound class.

Enzymatic Inhibition and Activation Studies in in vitro Systems

The metabolic fate of this compound in in vitro systems has not been extensively detailed. However, studies on related pregnane steroids reveal that they can be substrates for various enzymes. For example, microbial conversion of pregna-4,9(11)-diene-17α,21-diol-3,20-dione acetates by Nocardioides simplex results in 1(2)-dehydrogenation, deacetylation, and 20β-reduction. researchgate.net This indicates that the pregnane skeleton can undergo various enzymatic modifications. Such biotransformations are crucial in both the synthesis and metabolism of steroids.

Interactions with Non-Genomic Steroid Receptors and Membrane Proteins

Beyond the classical genomic pathway involving nuclear receptors, steroids can elicit rapid, non-genomic effects. nih.gov These actions are often mediated by receptors located on the cell membrane or by interactions with other membrane proteins. nih.govnih.gov These non-genomic signals can involve the rapid activation of second messenger systems, such as changes in intracellular calcium levels and activation of protein kinase cascades. nih.gov

While direct evidence for this compound's interaction with non-genomic receptors is lacking, the broader class of steroids is known to participate in such signaling. nih.gov For instance, some steroids can traverse the cell membrane via transport proteins like megalin, in addition to passive diffusion. nih.gov The structural features of a steroid can influence its interaction with both classical and non-genomical cellular components.

Analysis of Cellular Bioavailability and Intracellular Distribution in Model Systems

The cellular uptake and subsequent intracellular distribution of steroids are critical for their biological activity. Steroids primarily cross cell membranes via passive diffusion, driven by their lipophilic nature. duke.edu However, active transport mechanisms may also contribute to their cellular uptake. nih.gov

The intracellular fate of steroids can be studied using fluorescently-labeled derivatives. nih.gov Such studies reveal that once inside the cell, steroids can bind to cytoplasmic receptors and the resulting complex translocates to the nucleus. duke.edu The distribution can be influenced by factors such as binding to intracellular proteins and metabolism. While specific data for this compound is not available, the general principles of steroid transport and distribution would apply.

Design and Synthesis of Novel Pregna 1,4,9 11 ,16 Tetraene 3,20 Dione Derivatives for Research

Rational Design of Analogues with Modified Pharmacophores for Specific Research Applications

The rational design of analogues based on the pregna-1,4,9(11),16-tetraene-3,20-dione scaffold is primarily driven by the desire to create molecules with tailored biological activities for specific research purposes. The core structure itself is a key intermediate in the synthesis of potent corticosteroids, and modifications are strategically introduced to modulate its pharmacophoric features.

A significant area of research has been the development of delta 9,11 steroids, which are modifications of glucocorticoids. scbt.commedchemexpress.com These analogues are designed to retain anti-inflammatory properties while potentially reducing the side effects associated with traditional corticosteroids. medchemexpress.com The introduction of the Δ9(11) double bond is a critical feature, influencing the conformation of the steroid's C-ring and its interaction with biological targets. researchgate.net Researchers have explored how modifications to this core can lead to agents that protect against cell damage, such as lipid peroxidation, and inhibit neovascularization. scbt.commedchemexpress.com

The design process often involves computational modeling to predict how structural changes will affect the molecule's shape, electronic properties, and binding affinity to specific proteins. By modifying key functional groups, researchers can fine-tune the molecule's properties to investigate particular biological pathways or to serve as selective ligands for nuclear receptors.

Development of Fluorescent and Affinity Probes Based on the Pregnane (B1235032) Tetraene Core

To investigate the interactions and localization of pregnane tetraene derivatives within biological systems, fluorescent and affinity probes are invaluable research tools. The development of such probes based on the this compound core allows for the direct visualization and isolation of their cellular targets.

While specific examples of fluorescent probes directly derived from the this compound core are not extensively documented in publicly available literature, the general principles of probe design can be applied. A common strategy involves the conjugation of a fluorophore to the steroid scaffold at a position that does not significantly hinder its biological activity. Potential attachment points could be at the C-21 position, which is often functionalized in related corticosteroids. nih.gov

The choice of fluorophore is critical and depends on the specific application, with considerations for quantum yield, photostability, and spectral properties to minimize background fluorescence in cellular imaging experiments. Affinity probes, on the other hand, typically incorporate a reactive group or a high-affinity ligand that can be used to covalently label or isolate binding partners from complex biological mixtures.

Conjugation Strategies for Generating Targeted Research Reagents

The conjugation of this compound derivatives to other molecules, such as proteins, peptides, or nucleic acids, can generate highly specific research reagents. These conjugates can be used to target specific cell types, deliver a payload, or investigate protein-steroid interactions.

The chemical handles on the pregnane tetraene core are essential for conjugation. The ketone groups at C-3 and C-20, as well as any introduced functional groups (e.g., a hydroxyl or carboxyl group at C-21), can be utilized for covalent modification. Common conjugation chemistries that could be employed include:

Oxime or Hydrazone Ligation: The ketone groups can react with aminooxy or a hydrazide-functionalized molecule to form stable oxime or hydrazone linkages.

Amide Bond Formation: If a carboxyl group is introduced onto the scaffold, standard carbodiimide (B86325) chemistry can be used to couple it to primary amines on a target molecule.

Click Chemistry: The introduction of an azide (B81097) or alkyne group onto the pregnane tetraene core would enable highly efficient and specific conjugation to a partner molecule functionalized with the corresponding reactive group.

These strategies allow for the creation of targeted reagents to explore the biological roles of the pregnane tetraene scaffold in a controlled and specific manner.

Synthesis of this compound as a Scaffold for New Chemical Entity Discovery Research

The synthesis of this compound and its derivatives is a critical starting point for the discovery of new chemical entities with novel biological activities. This scaffold provides a rigid framework that can be systematically modified to explore a wide range of chemical space. Its role as a key intermediate in the synthesis of highly active halogenated corticosteroids, such as dexamethasone (B1670325), highlights its importance in medicinal chemistry. nih.govresearchgate.net

An efficient and practical procedure for the synthesis of 21-acetoxythis compound (B8063631) has been developed starting from the readily available and inexpensive 9α-hydroxyandrost-4-ene-3,17-dione, which is a product of the bio-oxidative degradation of phytosterols (B1254722). nih.govresearchgate.net This synthetic route involves several key steps, including the construction of the pregnane side chain using the cyanohydrin method and the introduction of the Δ1(2)-double bond via dehydrogenation with selenium dioxide. nih.govresearchgate.net Other crucial stages of the synthesis include epimerization, Stork's iodination procedure, and dehydration. nih.gov This particular synthesis has been reported to achieve a yield of over 46%. nih.govresearchgate.net

The availability of efficient synthetic routes to the this compound core allows researchers to generate a library of analogues with diverse substitutions. These libraries can then be screened in various biological assays to identify new lead compounds for drug discovery programs or as chemical probes to investigate fundamental biological processes. The structural information of the core, including its planar cyclohexadienone ring and specific chair and sofa conformations of its other rings, provides a solid foundation for structure-activity relationship (SAR) studies. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| This compound | 117048-56-3 | C21H24O2 | 308.41 | Core scaffold, intermediate in the preparation of Methasone derivatives. scbt.com |

| 21-Acetoxythis compound | 37413-91-5 | C23H26O4 | 366.45 | Key intermediate in the synthesis of halogenated corticosteroids. nih.govresearchgate.net |

| 9α-Hydroxyandrost-4-ene-3,17-dione | 561-42-2 | C19H26O3 | 302.41 | Starting material for the synthesis of the tetraene scaffold. nih.govresearchgate.net |

| Dexamethasone | 50-02-2 | C22H29FO5 | 392.46 | A potent corticosteroid synthesized from the tetraene intermediate. nih.gov |

| Vamorolone | 1450657-23-9 | C27H34O6 | 454.55 | A delta 9,11 steroid developed from the tetraene scaffold. scbt.com |

Advanced Analytical and Spectroscopic Characterization Methodologies for Pregna 1,4,9 11 ,16 Tetraene 3,20 Dione

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of steroidal compounds. For Pregna-1,4,9(11),16-tetraene-3,20-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous evidence for its intricate framework.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a primary technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry provides a precise mass measurement, allowing for the verification of its molecular formula, C₂₁H₂₄O₂. researchgate.netncats.io The nominal molecular weight of this compound is approximately 308.41 g/mol . ncats.ioscbt.com

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which yields vital structural information. Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺ can reveal characteristic losses corresponding to different parts of the steroid skeleton. nih.gov For C-21 steroids, fragmentation pathways often involve cleavages within the D-ring and the loss of side chains. researchgate.net The introduction of double bonds and keto functional groups, as seen in this compound, significantly influences the fragmentation, leading to unique product ion spectra that help in its identification. nih.gov Advanced fragmentation methods, such as using silver cationization ([M+Ag]⁺), can produce regioisomer-specific product ions, which is particularly useful for distinguishing between closely related steroid isomers. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups and conjugated systems within this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the presence of specific functional groups. The most prominent absorption bands for this compound would include:

Carbonyl (C=O) stretching: Strong absorption peaks are expected for the C3 and C20 ketone groups. The α,β-unsaturated ketone in the A-ring (C1=C2-C3=O and C4=C5) typically absorbs at a lower wavenumber (around 1660 cm⁻¹) compared to the saturated ketone at C20 (around 1705 cm⁻¹).

Carbon-Carbon Double Bond (C=C) stretching: Multiple peaks in the region of 1600-1660 cm⁻¹ would correspond to the four C=C bonds within the steroid rings.

| Spectroscopic Technique | Expected Feature | Approximate Wavenumber/Wavelength |

| Infrared (IR) | C=O Stretch (α,β-unsaturated ketone at C3) | ~1660 cm⁻¹ |

| C=O Stretch (ketone at C20) | ~1705 cm⁻¹ | |

| C=C Stretch (conjugated system) | ~1600-1660 cm⁻¹ | |

| UV-Vis | π → π* transition (conjugated dienone) | ~245 nm |

X-ray Crystallography for Precise Three-Dimensional Structural and Conformational Analysis

X-ray crystallography provides the most definitive and precise data on the three-dimensional structure of a molecule. A single-crystal X-ray study of this compound has been performed, yielding a wealth of structural information. researchgate.net The analysis confirmed the molecular formula as C₂₁H₂₄O₂ and determined its crystal system and space group. researchgate.net

The study revealed detailed conformational information about the four-ring system:

The A-ring (cyclohexadienone) is planar. researchgate.net

The B-ring (cyclohexane) adopts a chair conformation. researchgate.net

The C-ring (cyclohexene) has a sofa conformation. researchgate.net

The D-ring (cyclopentene) exists in an envelope conformation. researchgate.net

This technique also identifies intermolecular forces, such as weak C—H⋯O hydrogen bonds, that help stabilize the crystal structure. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₄O₂ |

| Molecular Weight (Mr) | 308.40 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.6433 (19) |

| b (Å) | 11.278 (4) |

| c (Å) | 22.951 (8) |

| Volume (ų) | 1719.6 (10) |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 293 |

Chromatographic Separation and Purification Techniques (e.g., HPLC) in Pregnane (B1235032) Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of pregnane steroids and their intermediates. Reversed-phase HPLC is most commonly employed, utilizing stationary phases like octadecylsilyl (C18) or octylsilyl (C8) silica. frontiersin.org

Separation of complex steroid mixtures, including compounds structurally similar to this compound, is typically achieved using a gradient elution system. frontiersin.org Mobile phases often consist of mixtures of water with organic modifiers like methanol (B129727) or acetonitrile. The ability to separate closely related steroids is crucial for ensuring the purity of research compounds. Detection is commonly performed using a UV detector, set at a wavelength appropriate for the chromophores present in the molecule.

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 or C8 |

| Mobile Phase | Gradient system, e.g., Acetonitrile/Water or Methanol/Water |

| Detection | UV Spectrophotometry (e.g., at 245 nm for conjugated systems) |

| Application | Purity assessment, separation of isomers and related substances |

Quantitative Analysis of this compound in Biological Matrices (e.g., Cell Culture, Animal Tissues for research purposes)

For research purposes, quantifying the concentration of steroid intermediates like this compound in biological matrices is essential for studying metabolic pathways and biotransformations. Techniques combining chromatography with mass spectrometry, such as LC-MS/MS, are the methods of choice due to their high sensitivity and specificity. sciex.comnih.gov

The analytical process for samples from cell culture or animal tissues typically involves several key steps:

Extraction: Steroids are first extracted from the biological matrix. Common methods include liquid-liquid extraction with solvents like methyl tert-butyl ether or ethyl acetate, followed by a clean-up step. nih.govnih.gov

Purification: Solid-phase extraction (SPE) using C18 cartridges is frequently used to remove interfering substances from the extract and concentrate the analytes. nih.gov

Analysis: The purified extract is then analyzed by LC-MS/MS. This technique allows for the separation of the target compound from other metabolites, and its quantification is achieved using multiple reaction monitoring (MRM) mode, which provides excellent specificity and low limits of detection (LOD), often in the μg/kg range. nih.govresearchgate.net

This methodology enables the precise measurement of steroid intermediates in complex biological systems, which is critical for understanding their role in various biochemical processes under investigation. nih.gov

Computational Chemistry and Cheminformatics Applied to Pregna 1,4,9 11 ,16 Tetraene 3,20 Dione

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mode and affinity of a molecule to a specific biological target. For Pregna-1,4,9(11),16-tetraene-3,20-dione, molecular docking studies could elucidate its potential interactions with various nuclear receptors, which are common targets for steroidal compounds.

Given its structural similarity to known corticosteroids and other hormonal steroids, plausible targets for docking studies would include the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and androgen receptor (AR). nih.govnih.gov For instance, docking this compound into the ligand-binding domain (LBD) of the glucocorticoid receptor could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that may govern its potential agonist or antagonist activity. The unique tetra-unsaturated nature of the steroid's backbone would likely influence its fit and orientation within the receptor's binding pocket compared to less unsaturated pregnane (B1235032) derivatives.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic representation of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the complex, the flexibility of the receptor, and the role of solvent molecules. aps.orgnih.gov An MD simulation of a this compound-receptor complex would allow for the analysis of conformational changes in both the ligand and the protein upon binding. This can help to refine the binding pose predicted by docking and to calculate the binding free energy, a more accurate measure of binding affinity.

| Potential Receptor | Docking Software Example | Potential Key Interacting Residues | Predicted Interaction Types | Scoring Function Example |

|---|---|---|---|---|

| Glucocorticoid Receptor (GR) | AutoDock Vina | Asn564, Gln570, Arg611, Gln642, Thr739 | Hydrogen bonds, Hydrophobic interactions | Vina Score (kcal/mol) |

| Progesterone Receptor (PR) | GOLD | Asn719, Gln725, Arg766, Cys891 | Hydrogen bonds, van der Waals interactions | GoldScore |

| Androgen Receptor (AR) | Schrödinger Glide | Asn705, Gln711, Arg752, Thr877 | Hydrogen bonds, Pi-cation interactions | GlideScore (kcal/mol) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pregnane Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are highly valuable for predicting the activity of new compounds and for guiding the design of more potent analogues. A QSAR study on a series of pregnane derivatives, including this compound, could be developed to predict a specific biological endpoint, such as binding affinity to a particular receptor or anti-inflammatory activity.

To build a robust QSAR model, a dataset of pregnane analogues with experimentally determined activities is required. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). For a tetra-unsaturated steroid like this compound, descriptors related to its electronic properties (e.g., HOMO/LUMO energies) and shape would be particularly relevant due to the extended π-system.

Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests, can be used to develop the QSAR equation. nih.gov The predictive power of the resulting model would be rigorously validated using internal and external validation techniques. A well-validated QSAR model could then be used to predict the biological activity of this compound and to suggest structural modifications that might enhance its desired activity.

| Descriptor Type | Descriptor Examples | Statistical Method Example | Validation Parameter | Typical Value Range |

|---|---|---|---|---|

| Electronic | HOMO energy, LUMO energy, Dipole moment | Multiple Linear Regression (MLR) | R² (Coefficient of determination) | > 0.6 |

| Topological | Wiener index, Kier & Hall connectivity indices | Partial Least Squares (PLS) | Q² (Cross-validated R²) | > 0.5 |

| Geometrical | Molecular surface area, Molecular volume | Support Vector Machine (SVM) | RMSE (Root Mean Square Error) | Low value desired |

In Silico Prediction of Potential Biological Targets and Pathways

Identifying the biological targets of a compound is a critical step in understanding its mechanism of action. In silico target fishing, also known as reverse docking or target prediction, is a computational approach that aims to identify potential protein targets for a given small molecule. nih.govmdpi.com This is particularly useful for novel compounds like this compound, where the primary biological targets may not be known.

Target fishing methods can be broadly classified into ligand-based and structure-based approaches. Ligand-based methods rely on the principle of chemical similarity, suggesting that structurally similar molecules are likely to bind to similar protein targets. By comparing the structure of this compound to databases of known bioactive compounds, a list of potential targets can be generated. Structure-based methods, on the other hand, involve docking the compound into the binding sites of a large number of proteins to identify those with favorable binding energies.

Once a list of potential targets is identified, pathway analysis can be performed to understand the biological pathways in which these targets are involved. This can provide insights into the potential pharmacological effects of the compound. For this compound, target fishing might reveal interactions with enzymes involved in steroid metabolism, such as cytochrome P450s, or with other nuclear receptors beyond the classical steroid hormone receptors. nih.govresearchgate.net It could also suggest involvement in inflammatory or cell signaling pathways. nih.govmdpi.com

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional conformation of a molecule is crucial for its biological activity, as it determines how the molecule fits into the binding site of a receptor. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For a semi-rigid molecule like this compound, conformational analysis can provide valuable information about its preferred shape in solution.

Crystallographic studies have provided a solid-state conformation of this compound. researchgate.net According to research, the molecule with the chemical formula C21H24O2 is comprised of four rings. researchgate.net The cyclohexadienone ring (A-ring) is planar, while the cyclohexane (B81311) (B-ring) and cyclohexene (B86901) (C-ring) adopt chair and sofa conformations, respectively. researchgate.net The cyclopentene (B43876) ring (D-ring) assumes an envelope conformation. researchgate.net

Future Directions and Emerging Research Avenues for Pregna 1,4,9 11 ,16 Tetraene 3,20 Dione

Exploration of Novel Biological Targets for Pregnane-based Chemical Probes

The development of small-molecule chemical probes is a cornerstone of modern drug discovery, enabling the interrogation and validation of novel biological targets. nih.govpageplace.denih.gov A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a cellular or organismal context. nih.goveubopen.org Pregnane (B1235032) derivatives, due to their diverse biological activities and structurally rigid and modifiable framework, represent a promising class of compounds for the development of such probes. nih.govnj-finechem.com

The pregnane skeleton is known to interact with various nuclear receptors, most notably the Pregnane X Receptor (PXR). nih.govnih.gov PXR is a master regulator of xenobiotic and drug metabolism, and its activation by pregnane derivatives can influence the efficacy and interaction of numerous drugs. nih.govnih.govmdpi.com While PXR is a well-established target, the vast chemical space accessible through pregnane derivatives suggests that other, less-characterized targets await discovery.

Future research could focus on designing libraries of chemical probes based on the Pregna-1,4,9(11),16-tetraene-3,20-dione scaffold. By systematically modifying the functional groups at various positions, researchers could screen these new molecules for unexpected biological activities. Such phenotypic screens, which identify compounds that produce a desired effect in cells without a preconceived target, could uncover novel protein interactions. nih.gov For instance, pregnane derivatives have already shown potential as anti-cancer agents, suggesting they may modulate pathways critical to cell proliferation and survival beyond traditional steroid hormone receptors. nih.govnih.gov A well-characterized probe derived from this compound, along with a structurally similar but inactive control, could be a powerful tool to elucidate these new mechanisms of action. nih.gov

Development of Advanced Synthetic Methodologies for Accessing Diverse Pregnane Derivatives

The ability to generate a wide array of pregnane derivatives is fundamental to exploring their potential. Research in synthetic methodology continues to provide more efficient and versatile routes to these complex molecules. This compound itself is a product of multi-step synthesis, often starting from readily available steroid precursors. researchgate.net

Key areas for future development include:

Novel Starting Materials: Historically, diosgenin (B1670711) from yams was a primary starting material for steroid synthesis. benthamdirect.com Modern approaches also utilize other precursors like 9α-hydroxyandrostenedione, which can be derived from the bio-oxidative degradation of phytosterols (B1254722). researchgate.net Exploring an even wider range of renewable starting materials is a key goal for sustainable chemistry.

Chemo- and Regioselective Reactions: The pregnane skeleton has multiple reactive sites. Developing reactions that selectively modify one position without affecting others is crucial. Advanced synthetic methods like Michael additions, Steglich esterification, and various catalyzed reactions are employed to build molecular diversity. researchgate.net For example, the introduction of azole moieties at the C-21 position has been shown to yield compounds with antiproliferative effects. nih.gov

Microbial Biotransformations: The use of microorganisms to perform specific chemical reactions represents a powerful tool in steroid synthesis. researchgate.net This approach can achieve high stereoselectivity and regioselectivity that is often difficult with traditional chemical methods, such as specific hydroxylations or the introduction of double bonds (e.g., 1,2-dehydrogenation). researchgate.netresearchgate.net Combining chemical and microbiological steps offers an efficient pathway to complex molecules. researchgate.net

Glycosylation: The synthesis of pregnane glycosides—steroids attached to sugar molecules—is another important avenue. Glycosylation can significantly alter the biological activity and pharmacokinetic properties of the parent steroid. benthamdirect.comresearchgate.net

Table 2: Selected Synthetic Strategies for Pregnane Derivative Synthesis The following is an interactive data table. Click on the headers to sort the data.

| Starting Material | Key Methodologies | Resulting Derivative Type | Reference |

|---|---|---|---|

| 16-Dehydropregnenolone acetate | Reaction with NSAIDs (Ibuprofen, Naproxen) | Oxime esters | benthamdirect.com |

| Diosgenin / 3β-acetoxy-5,16-pregnadiene-20-one | Epoxidation, hydrolytic cleavage, reaction with Grignard reagents | Polyhydroxy derivatives, glycosides | researchgate.net |

| 9α-Hydroxyandrostenedione | Cyanohydrin method, 1(2)-dehydrogenation with selenium dioxide, epimerization | Tetraene acetates (e.g., 21-Acetoxythis compound) | researchgate.net |

Integration of this compound Research with Systems Chemical Biology Approaches

Systems chemical biology aims to understand the complex, system-wide effects of small molecules on biological networks. nih.gov This approach moves beyond a one-molecule, one-target paradigm to appreciate that a compound can perturb a multitude of interconnected pathways. nih.gov Integrating research on this compound and its derivatives into a systems biology framework could provide profound insights into steroid biology.

A potential workflow would involve:

Systematic Perturbation: Synthesizing a focused library of derivatives based on the this compound scaffold.

Omics-Based Profiling: Treating relevant cell models (e.g., liver cells, cancer cells) with these compounds and using high-throughput "omics" technologies (transcriptomics, proteomics, metabolomics) to measure the global changes in gene expression, protein levels, and metabolite concentrations.

Network Analysis: Employing bioinformatics tools to analyze the vast datasets generated. This can reveal which cellular pathways and networks are most significantly affected by each compound, potentially identifying "hub" molecules or pathways that are key points of regulation. nih.gov

This approach could be particularly valuable for understanding the off-target effects or uncovering the full biological role of glucocorticoid precursors. For example, by mapping the cellular response to this compound, researchers might identify novel connections between steroid metabolism and other processes like inflammation or cellular stress responses, which are known to be influenced by PXR. mdpi.com Such an integrated approach can help build comprehensive models of steroid action and guide the development of more specific and effective therapeutic agents. nih.gov

Potential for Pregnane Tetraenes in Materials Science and Supramolecular Chemistry Research

While the primary focus of pregnane research has been biological, the unique structural features of these molecules may offer opportunities in materials science and supramolecular chemistry. Supramolecular chemistry is the field of "chemistry beyond the molecule," focusing on the design of complex systems held together by non-covalent interactions like hydrogen bonding or van der Waals forces. bbau.ac.in

The this compound molecule possesses a rigid, well-defined three-dimensional steroidal backbone. Such rigid scaffolds are of great interest in supramolecular chemistry as building blocks (tectons) for creating ordered, functional materials. nih.gov

Potential, though currently speculative, research avenues include:

Gelators: Modifying the pregnane skeleton with appropriate functional groups could lead to molecules that self-assemble in solvents to form supramolecular gels. These materials have potential applications in areas like controlled release or as scaffolds for tissue engineering.

Liquid Crystals: The rigid, anisotropic shape of steroids is conducive to the formation of liquid crystalline phases. By tuning the intermolecular interactions, pregnane tetraene derivatives could potentially be designed to form novel liquid crystals with specific optical or electronic properties.

Molecular Recognition: The defined shape and functional groups of the pregnane core could be exploited to create host molecules for molecular recognition, acting as sensors for specific guest molecules.

To date, the application of pregnane tetraenes in these fields is largely unexplored. This represents a blue-sky research area where the principles of organic synthesis and supramolecular design could be combined to create entirely new classes of functional materials based on a well-established steroidal platform. nih.gov

Q & A

Q. What are the established synthetic routes for Pregna-1,4,9(11),16-tetraene-3,20-dione in corticosteroid research?

The compound is synthesized via a combined microbial and chemical process. Phytosterols are first converted to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC) using engineered Mycolicibacterium neoaurum, followed by chemical dehydration and isomerization to yield the target molecule. This method reduces reliance on traditional chemical synthesis, improving cost-efficiency and sustainability .

Q. How is the molecular structure of this compound characterized in experimental studies?

Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Key features include the Δ⁹,¹¹ double bond and 3,20-dione groups, critical for glucocorticoid analog activity. Comparative analysis with derivatives (e.g., fluorinated or halogenated analogs) helps confirm stereochemistry .

Q. What biological activities are associated with this compound in preclinical models?

The compound exhibits anti-inflammatory properties by mimicking Δ⁹,¹¹-modified glucocorticoids, which inhibit lipid peroxidation and NF-κB signaling. In vitro assays (e.g., LPS-induced macrophage activation) and in vivo rodent models of inflammation are used to validate its activity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While classified as non-hazardous under current safety data sheets, standard precautions include using personal protective equipment (PPE), fume hoods for powder handling, and proper waste disposal. No occupational exposure limits (OELs) are established, but airborne particulate monitoring is advised .

Advanced Research Questions

Q. How can researchers optimize microbial transformation efficiency for large-scale production of this compound?

Strain engineering (e.g., Mycolicibacterium neoaurum overexpression of 9α-hydroxylase) and fermentation parameter optimization (pH, temperature, substrate feeding) enhance yield. Metabolic flux analysis identifies bottlenecks in phytosterol-to-9-OHPDC conversion, enabling targeted pathway modifications .

Q. What strategies resolve spectral data contradictions in structurally similar derivatives (e.g., Δ¹,⁴ vs. Δ⁴,⁹ isomers)?

Multi-dimensional NMR techniques (e.g., COSY, NOESY) differentiate double-bond positions. Computational modeling (DFT calculations) predicts chemical shifts and coupling constants, which are cross-validated with experimental data. X-ray crystallography provides definitive confirmation for ambiguous cases .

Q. How can enzymatic pathways involving this compound be targeted for glucocorticoid analog development?

The compound is a substrate for steroid 9α-monooxygenase (EC 1.14.99.24), which catalyzes 9,11α-epoxidation. Inhibition studies using recombinant enzymes and in vitro assays (e.g., LC-MS-based metabolite tracking) identify competitive inhibitors, enabling the design of analogs with enhanced metabolic stability .

Q. What analytical methods quantify trace impurities in this compound batches?

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 240 nm) and LC-MS/MS are standard. Impurity profiling follows ICH guidelines, with a focus on residual solvents (e.g., acetonitrile) and byproducts from microbial fermentation (e.g., phytosterol derivatives) .

Q. How do fluorinated derivatives of this compound influence corticosteroid receptor binding affinity?

Fluorination at C6α (e.g., 6α-fluoro analog) enhances glucocorticoid receptor (GR) selectivity. Radioligand binding assays and molecular docking simulations correlate structural modifications (e.g., electronegativity, steric effects) with binding kinetics. Comparative studies with non-fluorinated analogs validate specificity .

Q. What experimental approaches address byproduct formation during the synthesis of fluorinated derivatives?

Byproducts (e.g., Δ⁴,⁹ isomers) arise from incomplete fluorination or epimerization. Reaction optimization (e.g., controlled temperature, anhydrous conditions) minimizes side reactions. Purification via preparative HPLC or crystallization in non-polar solvents isolates the desired product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.